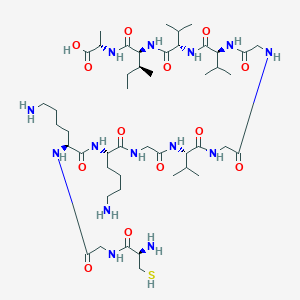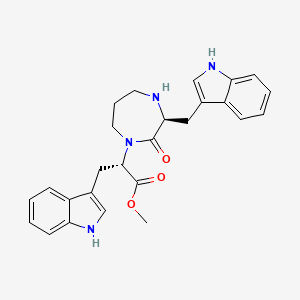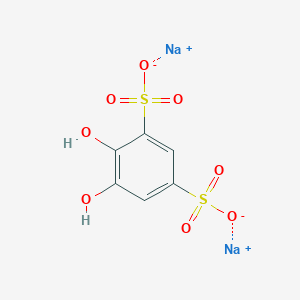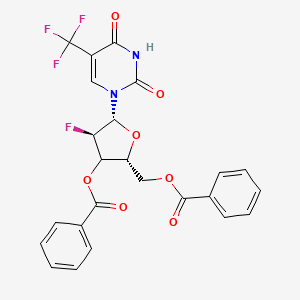
Cys-Gly-Lys-Lys-Gly-Amyloid |A-Protein (36-42)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cys-Gly-Lys-Lys-Gly-Amyloid β-Protein (36-42) is a fragment of the Amyloid β-Protein, specifically the 36-42 amino acid sequence. Amyloid β-Protein is a polypeptide composed of 36-43 amino acids and is the main component of amyloid plaques found in the brains of individuals with Alzheimer’s disease. These plaques are associated with neuronal damage and cognitive impairment, playing a key role in the progression of Alzheimer’s disease .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cys-Gly-Lys-Lys-Gly-Amyloid β-Protein (36-42) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removal of the protecting group from the amino acid attached to the resin.
Coupling: Addition of the next amino acid in the sequence using coupling reagents like HBTU or DIC.
Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides like Cys-Gly-Lys-Lys-Gly-Amyloid β-Protein (36-42) follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. Purification is typically achieved through high-performance liquid chromatography (HPLC) to ensure high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Cys-Gly-Lys-Lys-Gly-Amyloid β-Protein (36-42) can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of disulfide bonds between cysteine residues.
Reduction: Disulfide bonds can be reduced back to free thiol groups.
Substitution: Amino acid residues can be modified through substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Reagents like N-hydroxysuccinimide (NHS) esters can be used for amino acid substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can result in the formation of disulfide-linked dimers, while reduction can yield monomeric peptides with free thiol groups .
Applications De Recherche Scientifique
Cys-Gly-Lys-Lys-Gly-Amyloid β-Protein (36-42) has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in the formation of amyloid plaques and its impact on neuronal health.
Medicine: Studied in the context of Alzheimer’s disease to understand its role in disease progression and as a potential target for therapeutic intervention.
Industry: Utilized in the development of diagnostic tools and assays for detecting amyloid β-Protein and related peptides
Mécanisme D'action
Cys-Gly-Lys-Lys-Gly-Amyloid β-Protein (36-42) exerts its effects primarily through the formation of amyloid plaques. These plaques are composed of aggregated amyloid β-Protein, which disrupts neuronal function and leads to cell death. The molecular targets and pathways involved include:
Neuronal receptors: Interaction with receptors on the surface of neurons, leading to cellular stress and apoptosis.
Oxidative stress: Induction of oxidative stress, resulting in damage to cellular components.
Inflammatory pathways: Activation of inflammatory pathways, contributing to neuroinflammation and further neuronal damage
Comparaison Avec Des Composés Similaires
Cys-Gly-Lys-Lys-Gly-Amyloid β-Protein (36-42) can be compared with other amyloid β-Protein fragments, such as:
Amyloid β-Protein (1-40): A longer fragment that also forms amyloid plaques but has different aggregation properties.
Amyloid β-Protein (1-42): Another longer fragment that is more prone to aggregation and is considered more toxic than shorter fragments.
Amyloid β-Protein (25-35): A shorter fragment often used in research due to its high aggregation propensity and neurotoxicity.
The uniqueness of Cys-Gly-Lys-Lys-Gly-Amyloid β-Protein (36-42) lies in its specific sequence and its role in the formation of amyloid plaques associated with Alzheimer’s disease .
Propriétés
Formule moléculaire |
C47H86N14O13S |
|---|---|
Poids moléculaire |
1087.3 g/mol |
Nom IUPAC |
(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]propanoic acid |
InChI |
InChI=1S/C47H86N14O13S/c1-10-27(8)39(46(72)55-28(9)47(73)74)61-45(71)38(26(6)7)60-44(70)37(25(4)5)59-34(64)20-51-32(62)19-54-43(69)36(24(2)3)58-35(65)22-53-41(67)30(15-11-13-17-48)57-42(68)31(16-12-14-18-49)56-33(63)21-52-40(66)29(50)23-75/h24-31,36-39,75H,10-23,48-50H2,1-9H3,(H,51,62)(H,52,66)(H,53,67)(H,54,69)(H,55,72)(H,56,63)(H,57,68)(H,58,65)(H,59,64)(H,60,70)(H,61,71)(H,73,74)/t27-,28-,29-,30-,31-,36-,37-,38-,39-/m0/s1 |
Clé InChI |
MIXWYQFQOIUZHZ-FIKBBRLYSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)CNC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CS)N |
SMILES canonique |
CCC(C)C(C(=O)NC(C)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)CNC(=O)CNC(=O)C(C(C)C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CS)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(3aR,6aS)-2-(oxan-4-ylmethyl)-N-[6-(2,3,5-trifluorophenyl)pyridazin-3-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-amine](/img/structure/B12395977.png)




![(1~{R})-7-[(1~{R})-1,2-bis(oxidanyl)ethyl]-1,3-dimethyl-5-(1-methylpyrazol-4-yl)-1~{H}-3-benzazepin-2-one](/img/structure/B12396010.png)
![cyclo[Ile-Ile-Pro-Pro-Tyr-Val-DL-Pro-Leu]](/img/structure/B12396013.png)
![2-phenyl-N-[5-[(1R,4R)-5-pyridin-3-yl-2,5-diazabicyclo[2.2.1]heptan-2-yl]-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B12396017.png)

